3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea chemical structure and properties
3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea chemical structure and properties
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea
This guide provides a comprehensive technical overview of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea, a novel N-acyl-N'-aryl urea. Due to the limited publicly available data on this specific molecule, this document leverages established principles and data from structurally related compounds to offer a predictive and practical framework for researchers, scientists, and drug development professionals. The insights herein are grounded in the extensive body of literature surrounding aryl urea derivatives, a class of compounds renowned for their therapeutic potential.[1][2][3]
Introduction: The Significance of the Aryl Urea Scaffold
The urea functional group is a cornerstone in medicinal chemistry, capable of forming multiple stable hydrogen bonds with biological targets, which is crucial for molecular recognition and bioactivity.[2] This has led to the development of numerous urea-containing FDA-approved drugs.[2] The N-acyl-N'-aryl urea scaffold, in particular, is a "privileged structure" found in a multitude of potent therapeutic agents, most notably as kinase inhibitors in oncology.[4] Drugs like Sorafenib and Regorafenib, which feature a diaryl urea core, have demonstrated the clinical success of this chemical class in treating various cancers by inhibiting critical signaling pathways.[1][4][5]
3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea combines the established aryl urea pharmacophore with a halogenated acyl group and a fluorinated phenyl ring. These halogen substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and cell permeability. This guide will explore the synthesis, structural confirmation, and potential biological activities of this compound, providing a foundational understanding for its future investigation and development.
Chemical Structure and Identifiers:
-
IUPAC Name: 2-chloro-N-[(2-fluorophenyl)carbamoyl]propanamide
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Molecular Formula: C₁₀H₁₀ClFN₂O₂[6]
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InChI Key: XMHPNSLHYGRMOM-UHFFFAOYSA-N[6]
Physicochemical Properties: A Predictive Analysis
While experimental data for 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea is not currently available, computational models provide valuable predictions for its key physicochemical properties. These parameters are critical in early-stage drug discovery for forecasting a compound's "drug-likeness," including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 244.65 g/mol | Within the range preferred for oral bioavailability (Lipinski's Rule of Five). |
| Monoisotopic Mass | 244.04149 Da[6] | Essential for accurate mass spectrometry analysis. |
| XlogP | 2.1[6] | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | The two N-H groups can act as hydrogen bond donors, crucial for target binding.[2] |
| Hydrogen Bond Acceptors | 2 | The two carbonyl oxygens act as hydrogen bond acceptors, contributing to binding interactions.[2] |
| Rotatable Bond Count | 3 | A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
Synthesis and Purification: A Proposed Methodology
The synthesis of N-acyl-N'-aryl ureas can be achieved through several established routes.[6][7] A highly plausible and efficient method for preparing 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea involves the reaction of 2-fluorophenyl isocyanate with 2-chloropropanamide. This approach is direct and avoids the use of highly toxic reagents like phosgene.[2]
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea.
Experimental Protocol: Synthesis
Causality: This protocol is designed for efficiency and safety. The use of an isocyanate and an amide is a common and reliable method for forming the urea linkage.[8] Anhydrous conditions are crucial to prevent the hydrolysis of the isocyanate.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloropropanamide (1.0 equivalent).
-
Dissolution: Add a suitable anhydrous solvent, such as acetone or tetrahydrofuran (THF), to dissolve the amide completely.[8]
-
Reactant Addition: Slowly add a solution of 2-fluorophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the flask at room temperature.
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Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the crude product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
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Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
Protocol: Purification
Trustworthiness: Recrystallization is a robust, self-validating method for purifying solid organic compounds. The formation of a crystalline solid from a saturated solution inherently excludes impurities, leading to a high-purity final product.
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.
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Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.
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Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
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Drying: Dry the crystals under vacuum to obtain the pure 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.
| Technique | Expected Observations and Interpretations |
| ¹H NMR | Expect distinct signals for the aromatic protons (doublets and triplets in the 7-8 ppm range), N-H protons (two broad singlets, likely >8 ppm), the methine proton of the chloropropanoyl group (a quartet), and the methyl protons (a doublet).[9][10] |
| ¹³C NMR | Characteristic signals for the two carbonyl carbons (urea and amide) are expected in the 150-175 ppm range. Aromatic carbons and the aliphatic carbons of the chloropropanoyl group will also be present.[9][11] |
| Mass Spectrometry | The molecular ion peak (M+) should correspond to the compound's molecular weight. Crucially, due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), an M+2 peak with approximately one-third the intensity of the M+ peak is expected, providing strong evidence for a single chlorine atom.[12][13] |
| IR Spectroscopy | Key absorption bands should be observed for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea and amide groups (around 1650-1710 cm⁻¹), and C-F and C-Cl stretching in the fingerprint region.[11] |
| HPLC | A single, sharp peak under various mobile phase conditions would indicate high purity of the final compound.[14][15] |
Potential Biological Activity and Therapeutic Applications
Aryl urea derivatives are a well-established class of anticancer agents.[1][4] Their primary mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[16]
Potential Therapeutic Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this receptor tyrosine kinase is a key mechanism for blocking angiogenesis, effectively starving tumors of nutrients.[4][16]
-
Raf Kinases (e.g., B-Raf, c-Raf): These are central components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers, driving cell proliferation.[1][4]
-
Other Kinases: The aryl urea scaffold has been shown to inhibit a range of other kinases, including PDGFR, c-Kit, and FLT3, making these compounds potential multi-targeted agents.[1]
Given its structure, 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea is a strong candidate for possessing anticancer properties via kinase inhibition. The 2-fluorophenyl group can enhance binding affinity through specific interactions within the ATP-binding pocket of kinases, while the chloropropanoyl moiety may confer additional reactivity or binding modes.
Hypothesized Mechanism of Action: Kinase Inhibition
Caption: Inhibition of the Raf kinase by an aryl urea derivative, blocking downstream signaling.
Protocol for In Vitro Biological Evaluation: Cytotoxicity Screening
The first step in evaluating the potential of a new compound as an anticancer agent is to assess its cytotoxicity against cancer cell lines. The MTT assay is a standard, reliable colorimetric method for this purpose.[5][17]
Experimental Protocol: MTT Assay
Self-Validating System: This protocol includes positive (a known anticancer drug) and negative (vehicle control) controls. The results are only considered valid if the positive control shows expected cytotoxicity and the negative control shows minimal effect, ensuring the assay is performing correctly.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea (e.g., from 0.01 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea represents a promising, albeit unexplored, molecule within the therapeutically significant class of aryl ureas. Based on established chemical principles and extensive data from analogous compounds, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. The predictive data suggest favorable drug-like properties, and its structural motifs strongly indicate a potential for anticancer activity through kinase inhibition.
Future research should focus on the practical execution of the proposed synthesis and the rigorous characterization of the compound. Subsequent in vitro screening against a panel of cancer cell lines and relevant kinases (e.g., VEGFR-2, B-Raf) is a critical next step to validate the hypotheses presented in this guide. Positive results would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy studies, paving the way for its development as a novel therapeutic agent.
References
-
PubChem. 3-(2-chloropropanoyl)-1-(2-fluorophenyl)urea. National Center for Biotechnology Information. [Link]
-
Martín-Beltrán, C., Gil-Edo, R., Hernández-Ribelles, G., Agut, R., Marí-Mezquita, P., Carda, M., & Falomir, E. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals, 14(9), 882. [Link]
-
Li, W., et al. (2017). Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. Current Medicinal Chemistry, 24(37), 4095-4121. [Link]
-
Asante, V., et al. (2020). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Molecules, 25(22), 5478. [Link]
- US Patent US20070282078A1.
-
Wunberg, T., et al. (2001). Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides. ACS Combinatorial Science, 3(4), 313-317. [Link]
-
Irannejad, H., et al. (2018). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]
-
Trivedi, A. R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(21), 5095. [Link]
-
Al-Subaiyel, A. M., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(2), 473. [Link]
-
Pharmaceutical Technology. (2024). Urea Cycle Disorders drugs in development, 2024. [Link]
-
Medicine Innovates. (2019). Unraveling the vasculature network around the tumor with aryl urea derivatives. [Link]
-
Maccarinelli, F., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1033485. [Link]
-
ResearchGate. (2008). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. [Link]
-
DelveInsight. (2025). Urea Cycle Disorders Pipeline Insights Report 2025. [Link]
-
Farna, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11685. [Link]
-
ResearchGate. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Indian Academy of Sciences. (2005). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. [Link]
-
Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. [Link]
-
Tolba, M. F., et al. (2017). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 22(12), 2133. [Link]
-
ResearchGate. (2004). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. [Link]
-
Vitro Scient. UREA-LS. [Link]
-
ResearchGate. (2002). Analytical methodology for the determination of urea: Current practice and future trends. [Link]
-
USC Research Bank. (2002). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. [Link]
-
Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19-27. [Link]
-
Deakin University. (2002). Analytical methodology for the determination of urea: Current practice and future trends. [Link]
-
Ibrahim, H. S., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 13(10), 1239-1256. [Link]
-
Organic Chemistry Portal. (2015). A General Method for the Synthesis of Unsymmetrically Substituted Ureas via Palladium-Catalyzed Amidation. [Link]
-
Chepurkhii, E., et al. (2020). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 25(18), 4275. [Link]
-
MDPI. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2015). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
University of East Anglia. (2022). Antimicrobial and anthelmintic activities of aryl urea agents. [Link]
-
Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
MDPI. (2020). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [Link]
-
TSI Journals. (2004). Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. [Link]
-
ResearchGate. (2000). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. [Link]
-
ResearchGate. (2014). Mass spectrometry of halogen-containing organic compounds. [Link]
Sources
- 1. Arylurea Derivatives: A Class of Potential Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medicineinnovates.com [medicineinnovates.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
